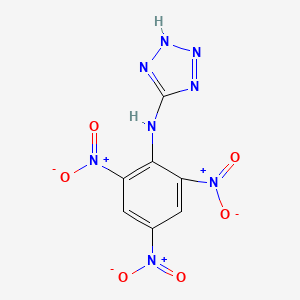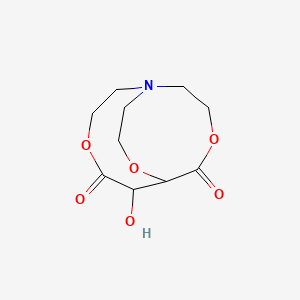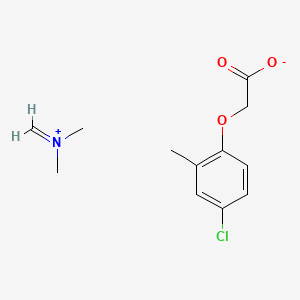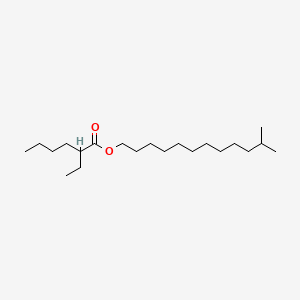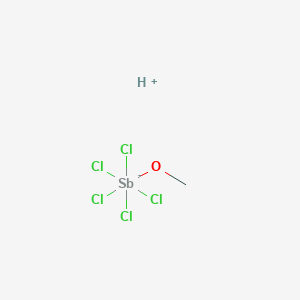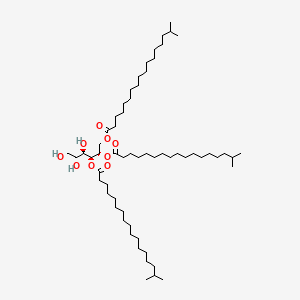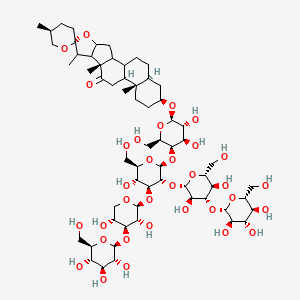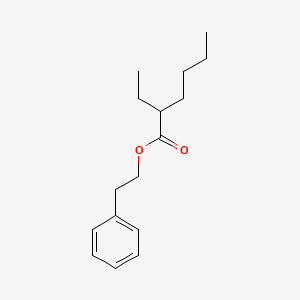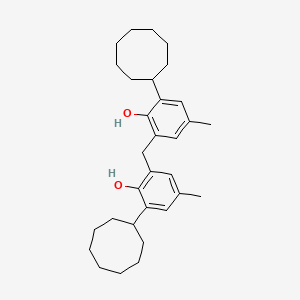
2,2'-Methylenebis(6-cyclooctyl-p-cresol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(6-cyclooctyl-p-cresol) is an organic compound with the molecular formula C31H44O2. It is a derivative of p-cresol, featuring two cyclooctyl groups attached to the phenolic rings. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) typically involves the reaction of p-cresol with cyclooctyl bromide in the presence of a base, followed by a condensation reaction with formaldehyde. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials:
p-Cresol, cyclooctyl bromide, formaldehydeCatalysts: Acidic or basic catalysts to facilitate the condensation reaction
Purification: Crystallization or distillation to obtain the pure product
化学反応の分析
Types of Reactions
2,2’-Methylenebis(6-cyclooctyl-p-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2,2’-Methylenebis(6-cyclooctyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in developing antioxidant therapies for diseases related to oxidative damage.
Industry: Utilized in the production of rubber and plastics to enhance their stability and longevity.
作用機序
The antioxidant properties of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals. The molecular targets include reactive oxygen species (ROS) and free radicals, which are stabilized by the compound, preventing oxidative damage to cells and materials.
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis(6-cyclopentyl-p-cresol)
- 2,2’-Methylenebis(6-cyclohexyl-p-cresol)
- 2,2’-Methylenebis(6-(1-methylcyclohexyl)-p-cresol)
Uniqueness
2,2’-Methylenebis(6-cyclooctyl-p-cresol) is unique due to its larger cyclooctyl groups, which provide enhanced steric hindrance and stability compared to its cyclopentyl and cyclohexyl analogs. This results in superior antioxidant properties and makes it particularly effective in high-temperature applications.
特性
CAS番号 |
93893-71-1 |
|---|---|
分子式 |
C31H44O2 |
分子量 |
448.7 g/mol |
IUPAC名 |
2-cyclooctyl-6-[(3-cyclooctyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C31H44O2/c1-22-17-26(30(32)28(19-22)24-13-9-5-3-6-10-14-24)21-27-18-23(2)20-29(31(27)33)25-15-11-7-4-8-12-16-25/h17-20,24-25,32-33H,3-16,21H2,1-2H3 |
InChIキー |
UENGFOPWDIIZTB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C2CCCCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


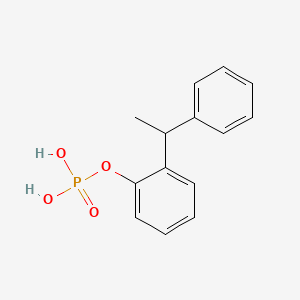
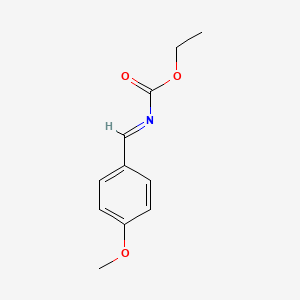
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

